Ethyl 2,3-difluoro-4-(hexyloxy)benzoate
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Overview
Description
Ethyl 2,3-difluoro-4-(hexyloxy)benzoate is an organic compound with the molecular formula C15H20F2O3 and a molecular weight of 286.31 g/mol . It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with fluorine and hexyloxy groups. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,3-difluoro-4-(hexyloxy)benzoate typically involves the esterification of 2,3-difluoro-4-(hexyloxy)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize yield and efficiency. The purity of the final product is ensured through various purification techniques such as distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,3-difluoro-4-(hexyloxy)benzoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydride (NaH) and various organometallic compounds are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2,3-difluoro-4-(hexyloxy)benzoic acid.
Reduction: Formation of 2,3-difluoro-4-(hexyloxy)benzyl alcohol.
Substitution: Formation of various substituted benzoates depending on the reagents used.
Scientific Research Applications
Ethyl 2,3-difluoro-4-(hexyloxy)benzoate is utilized in various scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2,3-difluoro-4-(hexyloxy)benzoate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl 2,3-difluoro-4-(hexyloxy)benzoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2,3-difluoro-4-(methoxy)benzoate: Similar structure but with a methoxy group instead of a hexyloxy group.
Uniqueness
This compound is unique due to the presence of both fluorine and hexyloxy groups on the benzene ring, which imparts distinct chemical and physical properties. These properties make it suitable for specific applications in research and industry .
Properties
Molecular Formula |
C15H20F2O3 |
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Molecular Weight |
286.31 g/mol |
IUPAC Name |
ethyl 2,3-difluoro-4-hexoxybenzoate |
InChI |
InChI=1S/C15H20F2O3/c1-3-5-6-7-10-20-12-9-8-11(13(16)14(12)17)15(18)19-4-2/h8-9H,3-7,10H2,1-2H3 |
InChI Key |
NFMFKAYRGDDLON-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=C(C(=C(C=C1)C(=O)OCC)F)F |
Origin of Product |
United States |
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